Benzofuran, 5-bromo-2,3-diphenyl-
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Overview
Description
Benzofuran, 5-bromo-2,3-diphenyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. This compound is characterized by the presence of bromine and two phenyl groups attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of o-hydroxyacetophenones under basic conditions, which forms the benzofuran core . For the specific synthesis of 5-bromo-2,3-diphenylbenzofuran, a bromination step is required, which can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 5-bromo-2,3-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydrobenzofuran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce quinones .
Scientific Research Applications
Benzofuran, 5-bromo-2,3-diphenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Biological Studies: The compound exhibits antibacterial and antiviral activities, making it a candidate for the development of new antimicrobial agents.
Materials Science: Benzofuran derivatives are used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of benzofuran, 5-bromo-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Similar to benzofuran, benzothiophene derivatives have a fused benzene and thiophene ring and exhibit similar biological activities.
Benzofuran Derivatives: Other benzofuran derivatives with different substituents, such as 5-chloro-2,3-diphenylbenzofuran, also show diverse biological activities.
Uniqueness
Benzofuran, 5-bromo-2,3-diphenyl- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of more complex molecules .
Properties
CAS No. |
55082-66-1 |
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Molecular Formula |
C20H13BrO |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
5-bromo-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C20H13BrO/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13H |
InChI Key |
PZNHHDYCGUOEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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